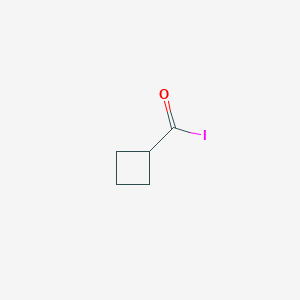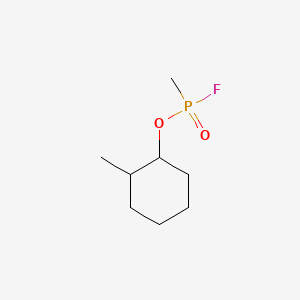
2-Methylcyclohexyl methylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclohexyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C₈H₁₆FO₂P and a molecular weight of 194.1836 . It is a diastereomer of 2-Methylcyclosarin . This compound is known for its potential use as a chemical warfare agent due to its toxic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohexyl methylphosphonofluoridate typically involves the reaction of 2-methylcyclohexanol with methylphosphonofluoridic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methylcyclohexanol} + \text{Methylphosphonofluoridic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound would require stringent safety measures due to its toxic nature. The process would involve large-scale synthesis using the same reaction scheme as mentioned above, with additional purification steps to ensure the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohexyl methylphosphonofluoridate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methylphosphonic acid and 2-methylcyclohexanol.
Oxidation: It can be oxidized to form corresponding oxides.
Substitution: The fluorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like hydroxide ions.
Major Products Formed
Hydrolysis: Methylphosphonic acid and 2-methylcyclohexanol.
Oxidation: Corresponding oxides.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Methylcyclohexyl methylphosphonofluoridate has limited scientific research applications due to its toxic nature. it is studied in the context of chemical warfare agents and their detection. Research focuses on developing methods to detect and neutralize such compounds to ensure safety and compliance with international regulations .
Mechanism of Action
The mechanism of action of 2-Methylcyclohexyl methylphosphonofluoridate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and resulting in toxic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl methylphosphonofluoridate: Similar in structure but lacks the methyl group on the cyclohexyl ring.
2-Isopropyl-5-methylcyclohexyl methylphosphonofluoridate: Another similar compound with an isopropyl group on the cyclohexyl ring.
Uniqueness
2-Methylcyclohexyl methylphosphonofluoridate is unique due to the presence of the methyl group on the cyclohexyl ring, which can influence its chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
85473-32-1 |
|---|---|
Molecular Formula |
C8H16FO2P |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
1-[fluoro(methyl)phosphoryl]oxy-2-methylcyclohexane |
InChI |
InChI=1S/C8H16FO2P/c1-7-5-3-4-6-8(7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 |
InChI Key |
YBZCCTLVJWWETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1OP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


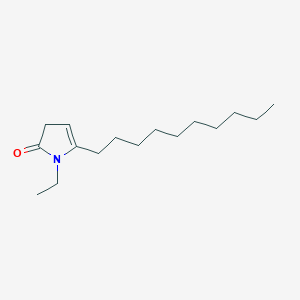
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
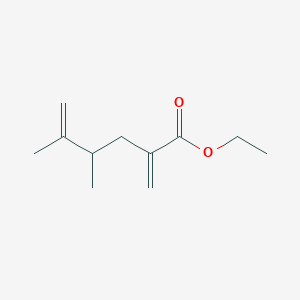
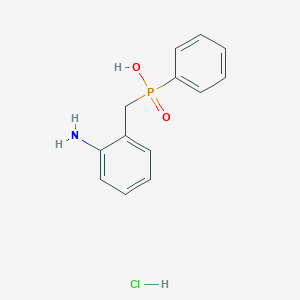
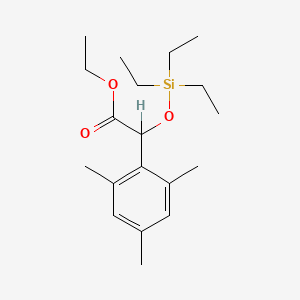
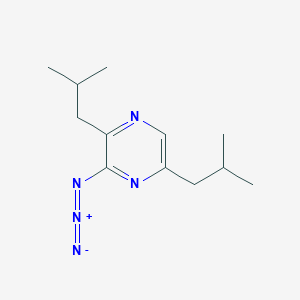
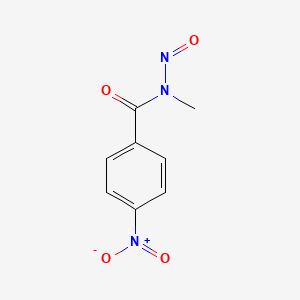
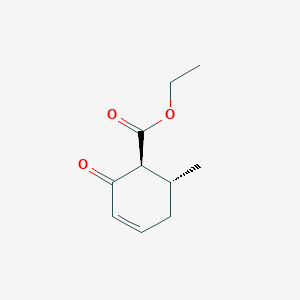
![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
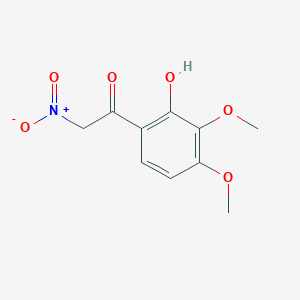
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
